molecular formula C8H3F4N B090973 4,5,6,7-tetrafluoro-1H-indole CAS No. 16264-67-8

4,5,6,7-tetrafluoro-1H-indole

Cat. No. B090973
CAS RN: 16264-67-8
M. Wt: 189.11 g/mol
InChI Key: DTNBMVQXEVNTLO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1H-indole is a chemical compound that is a derivative of the indole structure, characterized by the presence of four fluorine atoms on the indole core. This modification significantly alters the compound's electronic properties and reactivity, making it a valuable intermediate for the synthesis of various biologically active molecules and materials with unique properties.

Synthesis Analysis

The synthesis of 4,5,6,7-tetrafluoro-1H-indole has been improved from previous methods, which involved a four-step synthesis starting from hexafluorobenzene (C6F6). A key step in the synthesis involves the catalytic reduction of pentafluorophenylacetonitrile to 2-pentafluorophenylethylamine, which is then cyclized to an indoline and dehydrogenated to form the indole structure. The final aromatization step to yield the tetrafluoroindole is enhanced by using DDQ instead of MnO2, leading to a more efficient process .

Molecular Structure Analysis

The molecular structure of related indole derivatives has been studied using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and MS. Additionally, the crystal structure of certain indole compounds has been determined by X-ray diffraction, and the molecular structure has been compared with theoretical models obtained through density functional theory (DFT) calculations. These studies are crucial for understanding the chemical properties and reactivity of the indole derivatives .

Chemical Reactions Analysis

Indole derivatives, including those with tetrafluoro substitution, can undergo a variety of chemical reactions. For instance, the hydroxyalkylation of 4,5,6,7-tetrahydroindole at position 2 using polyfluorocarbonyl compounds has been performed, leading to indoles with 2-hydroxypolyfluoroalkyl and polyfluoroacyl groups upon oxidation . Moreover, the synthesis of tetrahydroindolizinoindoles through intramolecular dearomatization of indole has been reported, which can be achieved using trifluoromethanesulfonic acid or Fe(OTf)3 as catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrafluoro-1H-indole and its derivatives are influenced by the presence of the fluorine atoms and the specific substituents on the indole ring. The introduction of polyfluorocarbonyl groups, for example, can lead to changes in the hydrophobicity, acidity, and reactivity of the molecules. The synthesis of highly substituted indoles has been achieved through various strategies, including regioselective functionalization and oxidation of intermediates, which allows for the fine-tuning of the compound's properties .

Scientific Research Applications

Application in Synthesis of Indole Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: Indole derivatives, including 4,5,6,7-tetrafluoro-1H-indole, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders .
  • Results/Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application in Drug Discovery

  • Scientific Field: Pharmacology
  • Summary of Application: The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . This makes 4,5,6,7-tetrafluoro-1H-indole and other tetrahydroindole derivatives useful in drug discovery .
  • Results/Outcomes: Tetrahydroindole derivatives are known among drugs for the treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .

Application in Preparation of Chiral Tetraaryl-Substituted Methane

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4,5,6,7-Tetrahydro-1H-indole is used in the preparation of chiral tetraaryl-substituted methane .
  • Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The outcomes of this application were not detailed in the source .

Application in Preparation of 4-Substituted Phenylamidine Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4,5,6,7-Tetrahydro-1H-indole is also used in the preparation of 4-substituted phenylamidine derivatives .
  • Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: These derivatives are used for controlling phytopathogenic microorganisms .

Application in Multicomponent Reactions

  • Scientific Field: Organic Chemistry
  • Summary of Application: Indoles, including 4,5,6,7-tetrafluoro-1H-indole, are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
  • Methods of Application/Experimental Procedures: Multicomponent reactions represent a great tool in organic synthesis for the construction of variety-oriented series of building blocks with potentially interesting biological activities .
  • Results/Outcomes: The outcomes of this application were not detailed in the source .

Application in Preparation of Chiral Tetraaryl-Substituted Methane

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4,5,6,7-Tetrahydro-1H-indole is used in the preparation of chiral tetraaryl-substituted Methane .
  • Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The outcomes of this application were not detailed in the source .

Application in Preparation of 4-Substituted Phenylamidine Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4,5,6,7-Tetrahydro-1H-indole is also used in the preparation of 4-substituted phenylamidine derivatives .
  • Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: These derivatives are used for controlling phytopathogenic microorganisms .

Application in Multicomponent Reactions

  • Scientific Field: Organic Chemistry
  • Summary of Application: Indoles, including 4,5,6,7-tetrafluoro-1H-indole, are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
  • Methods of Application/Experimental Procedures: Multicomponent reactions represent a great tool in organic synthesis for the construction of variety-oriented series of building blocks with potentially interesting biological activities .
  • Results/Outcomes: The outcomes of this application were not detailed in the source .

Safety And Hazards

When handling “4,5,6,7-tetrafluoro-1H-indole”, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .

properties

IUPAC Name

4,5,6,7-tetrafluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNBMVQXEVNTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167413
Record name 1H-Indole, 4,5,6,7-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrafluoro-1H-indole

CAS RN

16264-67-8
Record name 1H-Indole, 4,5,6,7-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 4,5,6,7-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrafluoro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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